molecular formula C18H20N2O3 B6079786 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide

4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide

Cat. No. B6079786
M. Wt: 312.4 g/mol
InChI Key: CJPQNMHGYVPOSP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide, also known as BH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BH is a hydrazide derivative of benzohydrazide and has a molecular formula of C20H22N2O3.

Mechanism of Action

4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide exerts its biological effects by inhibiting the activity of reactive oxygen species (ROS) and modulating the expression of various genes involved in inflammation and cancer. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been found to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been investigated for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds with similar properties. However, 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential directions for future research on 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide. One area of interest is the development of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide's potential use in combination with other compounds for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide and its potential applications in other fields such as agriculture and food preservation.
In conclusion, 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It exhibits antioxidant, anti-inflammatory, and anticancer properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a stable and relatively inexpensive compound that can be easily synthesized in the laboratory. Further research is needed to fully understand the mechanism of action of 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide and its potential applications in other fields.

Synthesis Methods

4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide can be synthesized by condensation reaction between 2,4-dihydroxybenzaldehyde and 4-tert-butylbenzohydrazide in the presence of acetic acid. The reaction yields 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide as a yellow crystalline solid with a melting point of 259-261°C.

Scientific Research Applications

4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-tert-butyl-N'-(2,4-dihydroxybenzylidene)benzohydrazide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)14-7-4-12(5-8-14)17(23)20-19-11-13-6-9-15(21)10-16(13)22/h4-11,21-22H,1-3H3,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQNMHGYVPOSP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide

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